Calenduladiol

Description

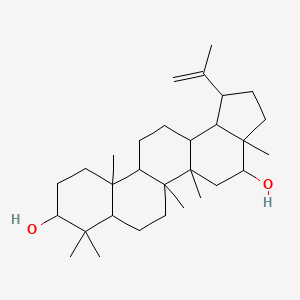

Structure

3D Structure

Properties

CAS No. |

10070-48-1 |

|---|---|

Molecular Formula |

C30H50O2 |

Molecular Weight |

442.7 g/mol |

IUPAC Name |

(1R,3aS,4S,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-4,9-diol |

InChI |

InChI=1S/C30H50O2/c1-18(2)19-11-14-28(6)24(32)17-30(8)20(25(19)28)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20+,21-,22+,23-,24-,25+,27-,28+,29+,30+/m0/s1 |

InChI Key |

AJBZENLMTKDAEK-SKESNUHASA-N |

SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)C |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(C[C@@H]2O)C)C)(C)C)O)C)C |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)C |

Appearance |

Solid powder |

Other CAS No. |

10070-48-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Calenduladiol |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Calenduladiol: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Calenduladiol, a bioactive triterpenoid (B12794562) diol found in Calendula officinalis. The document details its chemical structure, physicochemical properties, spectroscopic data, and its role in modulating key signaling pathways. Experimental methodologies for its isolation and a representative synthetic approach are also presented to support further research and development.

Chemical Structure and Properties of this compound

This compound, a pentacyclic triterpenoid of the lupane (B1675458) class, is chemically designated as (1R,3aS,4S,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-1-Isopropenyl-3a,5a,5b,8,8,11a-hexamethyl-eicosahydro-cyclopenta(a)chrysene-4,9-diol[1]. It is also known by synonyms such as Thurberin and Lup-20(29)-ene-3β,16β-diol[1][2]. The molecule possesses a rigid steroidal backbone with two hydroxyl groups and an isopropenyl side chain, which are key to its biological activity.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | (1R,3aS,4S,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-1-Isopropenyl-3a,5a,5b,8,8,11a-hexamethyl-eicosahydro-cyclopenta(a)chrysene-4,9-diol | [1] |

| Synonyms | Thurberin, Lup-20(29)-ene-3β,16β-diol | [1][2] |

| Molecular Formula | C₃₀H₅₀O₂ | [1] |

| Molecular Weight | 442.7 g/mol | [1][2] |

| CAS Number | 10070-48-1 | [2] |

| Stereochemistry | Absolute, 11 defined stereocenters | |

| InChI Key | AJBZENLMTKDAEK-SKESNUHASA-N | [1] |

| SMILES | CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC--INVALID-LINK--O)C)C | [1] |

Table 2: Spectroscopic Data for this compound (Lup-20(29)-ene-3,16-diol)

| Nucleus | Chemical Shift (ppm) |

| ¹³C NMR | 150.9 (C-20), 109.3 (C-29), 79.0 (C-3), 76.9 (C-16), 55.4 (C-5), 50.4 (C-9), 48.8 (C-18), 48.0 (C-19), 43.0 (C-17), 42.8 (C-14), 41.5 (C-8), 40.9 (C-22), 38.9 (C-1), 38.7 (C-4), 38.4 (C-13), 37.2 (C-10), 35.6 (C-7), 34.2 (C-15), 29.9 (C-21), 28.0 (C-23), 27.4 (C-12), 25.2 (C-2), 20.9 (C-11), 19.3 (C-30), 18.3 (C-6), 16.5 (C-26), 16.1 (C-25), 15.4 (C-24), 14.9 (C-27), 14.5 (C-28) |

Note: The provided ¹³C NMR data is sourced from public databases and may require experimental verification for precise assignments.

Experimental Protocols

Isolation of this compound from Calendula officinalis

The following is a representative protocol for the isolation of this compound from the flowers of Calendula officinalis, based on general methods for triterpenoid extraction.

1. Plant Material and Extraction:

-

Dried and powdered flowers of Calendula officinalis (100 g) are subjected to maceration with 70% ethanol (B145695) (1 L) for 24 hours at room temperature with occasional stirring[3][4].

-

The extraction process is repeated three times. The collected ethanol extracts are combined and filtered.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with n-hexane, chloroform (B151607), and ethyl acetate (B1210297) in a separatory funnel to remove nonpolar and moderately polar compounds[4].

-

The remaining aqueous layer is then extracted with n-butanol. The n-butanol fraction, containing the more polar glycosides and triterpenoid diols, is collected and evaporated to dryness[5].

3. Chromatographic Purification:

-

The n-butanol fraction is subjected to column chromatography on silica (B1680970) gel.

-

The column is eluted with a gradient of chloroform-methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Those showing spots corresponding to triterpenoid diols are combined.

-

Further purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient to yield pure this compound[3].

Representative Synthesis of a Lupane-Type Triterpenoid

A total synthesis of this compound has not been extensively reported. However, the synthesis of related lupane-type triterpenoids provides a representative approach. The following is a conceptual outline for the synthesis of a lupane core, which could be adapted for this compound.

1. Starting Materials: Commercially available or readily synthesized chiral building blocks. 2. Key Reactions:

-

Diels-Alder Reaction: To construct the initial polycyclic ring system.

-

Grignard or Organolithium Addition: For the introduction of methyl groups and the isopropenyl side chain.

-

Stereoselective Reductions: To establish the correct stereochemistry of the hydroxyl groups.

-

Protecting Group Chemistry: To mask reactive functional groups during the synthesis. 3. Purification: Each step would require purification by column chromatography and characterization by NMR and mass spectrometry.

Biological Activity and Signaling Pathways

This compound has been shown to possess anti-inflammatory properties, which are attributed to its ability to modulate key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Lipophilic extracts of Calendula officinalis, containing this compound, have been shown to inhibit the NF-κB signaling pathway[6][7]. This inhibition is thought to occur through the prevention of the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Activation of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival and proliferation. Active compounds from Calendula officinalis, including triterpenoids like this compound, have been found to activate the PI3K/Akt pathway[8][9]. This activation can promote cell survival and may contribute to the wound-healing properties associated with Calendula extracts.

Caption: Activation of the PI3K/Akt signaling pathway by this compound.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. The detailed information on its chemical properties, isolation, and biological activity is intended to facilitate further investigation into its therapeutic potential.

References

- 1. This compound | C30H50O2 | CID 461835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lup-20(29)-ene-3,16-diol | C30H50O2 | CID 260656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. distantreader.org [distantreader.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. scispace.com [scispace.com]

- 7. A Bio-Guided Fractionation to Assess the Inhibitory Activity of Calendula officinalis L. on the NF-κB Driven Transcription in Human Gastric Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Active compounds from Calendula officinalis flowers act via PI3K and ERK signaling pathways to offer neuroprotective effects against Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Active compounds from Calendula officinalis flowers act via PI3K and ERK signaling pathways to offer neuroprotective effects against Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Calenduladiol in Calendula officinalis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calendula officinalis, commonly known as pot marigold, is a medicinal plant rich in various bioactive compounds, including the anti-inflammatory triterpenoid (B12794562), calenduladiol. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, offering a valuable resource for researchers, scientists, and professionals in drug development. The guide details the enzymatic steps leading to the synthesis of this important phytochemical, presents quantitative data on triterpenoid content, outlines relevant experimental protocols, and provides a visual representation of the metabolic pathway. Understanding the intricacies of this compound biosynthesis is crucial for optimizing its production, exploring its therapeutic potential, and developing novel applications in medicine and biotechnology.

Introduction

Triterpenoids, a large and diverse class of natural products, are synthesized from the C30 precursor, 2,3-oxidosqualene (B107256).[1] In Calendula officinalis, these compounds, particularly the C16-hydroxylated triterpenoids, are significant contributors to the plant's renowned anti-inflammatory properties.[2][3][4] this compound, a specific triterpenoid diol, is a key bioactive molecule within this class.[5][6] Its biosynthesis involves a series of enzymatic reactions catalyzed by oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYP450s), and potentially acyltransferases for the formation of ester derivatives.[2][4][7] This guide will dissect the known steps of this pathway, providing a comprehensive overview for scientific and developmental applications.

The this compound Biosynthesis Pathway

The biosynthesis of this compound in Calendula officinalis is a multi-step process that begins with the cyclization of 2,3-oxidosqualene and proceeds through a series of oxidative modifications.

Formation of the Triterpene Skeleton

The initial and committing step in the biosynthesis of most pentacyclic triterpenoids in Calendula officinalis is the cyclization of the linear precursor, 2,3-oxidosqualene.[1] This reaction is catalyzed by a specific class of enzymes known as oxidosqualene cyclases (OSCs). In the case of this compound biosynthesis, the primary scaffold is derived from lupeol (B1675499). The formation of lupeol is catalyzed by lupeol synthase (LUS) .[8]

Hydroxylation by Cytochrome P450 Enzymes

Following the formation of the lupeol backbone, subsequent modifications are introduced by cytochrome P450 enzymes. Specifically, enzymes belonging to the CYP716A subfamily are responsible for the hydroxylation of the triterpene scaffold.[2] The key hydroxylation step leading to this compound is the introduction of a hydroxyl group at the C-16 position of lupeol. This reaction is catalyzed by a lupeol C-16β-hydroxylase , a specific type of CYP716A enzyme.[2][3]

Formation of Triterpenoid Esters

While this compound itself is a diol, many triterpenoids in Calendula officinalis exist as fatty acid esters.[9][10][11] These esters, such as this compound-3-O-myristate and this compound-3-O-palmitate, are formed through the action of acyltransferases .[2][4] These enzymes catalyze the transfer of an acyl group, typically from a fatty acyl-CoA donor, to the hydroxyl group of the triterpenoid.

The overall biosynthetic pathway is depicted in the following diagram:

Quantitative Data on Triterpenoids in Calendula officinalis

The concentration of this compound and other triterpenoids can vary significantly depending on the plant variety, growing conditions, and the specific part of the plant analyzed. The following table summarizes quantitative data on various triterpenoid monoesters found in the flowers of different Calendula officinalis varieties.

| Triterpenoid Monoester | Variety: Calypso Orange Florensis (mg/100g dried flowers)[10] | Variety: Fiesta Gitana Gelb (mg/100g dried flowers)[10] | Variety: May Orange Florensis (mg/100g dried flowers)[10] |

| Faradiol-3-O-palmitate | 150.3 | 120.1 | 110.5 |

| Faradiol-3-O-myristate | 85.2 | 70.4 | 65.8 |

| Faradiol-3-O-laurate | 25.1 | 20.3 | 18.9 |

| Arnidiol-3-O-palmitate | 40.7 | 35.2 | 32.1 |

| Arnidiol-3-O-myristate | 22.5 | 18.9 | 17.4 |

| Arnidiol-3-O-laurate | 8.3 | 7.1 | 6.5 |

| This compound-3-O-palmitate | 15.6 | 12.8 | 11.9 |

| This compound-3-O-myristate | 9.8 | 8.1 | 7.5 |

| This compound-3-O-laurate | Low levels | Not reported | Not reported |

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of this compound biosynthesis.

Extraction and Quantification of Triterpenoids

A general protocol for the extraction and analysis of triterpenoids from plant material is as follows.[12][13][14]

Protocol Details:

-

Sample Preparation: Dried and powdered plant material (e.g., flower heads) is used for extraction.

-

Extraction: The powdered material is extracted with a suitable organic solvent, such as dichloromethane or a chloroform/methanol mixture, often using methods like sonication or Soxhlet extraction.[10]

-

Purification: The crude extract is filtered and concentrated under reduced pressure. Further purification can be achieved using techniques like column chromatography on silica (B1680970) gel.[14]

-

Quantification: The quantification of specific triterpenoids like this compound and its esters is typically performed using High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.[10] An internal standard is often used for accurate quantification. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, especially for more volatile or derivatized triterpenoids.[2]

Gene Expression Analysis of Biosynthetic Genes

To understand the regulation of the this compound biosynthesis pathway, the expression levels of the encoding genes (e.g., LUS, CYP716A) are analyzed.

Protocol Overview:

-

RNA Extraction: Total RNA is isolated from different plant tissues (e.g., leaves, petals, roots) using standard protocols or commercial kits.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative Real-Time PCR (qRT-PCR): The expression levels of the target genes are quantified by qRT-PCR using gene-specific primers. The expression is typically normalized against one or more reference genes.

Functional Characterization of Biosynthetic Enzymes

The function of candidate enzymes in the this compound pathway is confirmed through heterologous expression and in vitro or in vivo assays.

Protocol Overview:

-

Gene Cloning: The full-length coding sequences of the candidate genes are amplified by PCR and cloned into an appropriate expression vector.

-

Heterologous Expression: The expression constructs are introduced into a heterologous host system, such as Nicotiana benthamiana (for transient expression in plants) or yeast (Saccharomyces cerevisiae).[2][4]

-

Enzyme Assays:

-

In vivo: The heterologous host is grown, and the accumulation of the expected product (e.g., this compound) is analyzed by HPLC or GC-MS.

-

In vitro: The enzyme is purified from the heterologous host, and its activity is assayed by incubating it with the substrate (e.g., lupeol for a CYP450) and necessary co-factors, followed by product analysis.

-

Conclusion and Future Perspectives

The elucidation of the this compound biosynthesis pathway in Calendula officinalis has provided significant insights into the molecular machinery responsible for the production of this valuable anti-inflammatory compound. The identification and functional characterization of key enzymes such as lupeol synthase and specific CYP716A P450s have paved the way for metabolic engineering approaches to enhance this compound yields.[2][4] Future research may focus on identifying and characterizing the specific acyltransferases involved in the formation of this compound esters, which may possess unique bioactivities. Furthermore, a deeper understanding of the transcriptional regulation of this pathway could enable the development of strategies to upregulate the entire pathway for industrial-scale production of this compound and related compounds for pharmaceutical and cosmetic applications. The reconstruction of the complete biosynthetic pathway in a heterologous plant chassis, such as Nicotiana benthamiana, demonstrates a promising platform for the sustainable production of these anti-inflammatory agents.[3][7]

References

- 1. Biosynthesis and bioactivity of anti-inflammatory triterpenoids in Calendula officinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. Biosynthesis and bioactivity of anti-inflammatory triterpenoids in Calendula officinalis. [repository.cam.ac.uk]

- 5. This compound | 10070-48-1 | KAA07048 | Biosynth [biosynth.com]

- 6. This compound | 10070-48-1 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis and bioactivity of anti-inflammatory triterpenoids in Calendula officinalis [repository.cam.ac.uk]

- 9. Simultaneous quantitative determination of eight triterpenoid monoesters from flowers of 10 varieties of Calendula officinalis L. and characterisation of a new triterpenoid monoester | Scilit [scilit.com]

- 10. Simultaneous quantitative determination of eight triterpenoid monoesters from flowers of 10 varieties of Calendula officinalis L. and characterisation of a new triterpenoid monoester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Extraction and Analysis of Terpenes/Terpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Extraction and Analysis of Terpenes/Terpenoids. | Semantic Scholar [semanticscholar.org]

- 14. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

The Extraction and Characterization of Triterpenoid Diols from Marigold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of triterpenoid (B12794562) diols from marigold (Calendula officinalis). Marigold flowers are a rich source of various pentacyclic triterpenoids, with faradiol (B1211459) and arnidiol, along with their fatty acid esters, being prominent diol constituents.[1][2] These compounds have garnered significant scientific interest due to their notable anti-inflammatory properties, making them promising candidates for pharmaceutical and cosmetic applications.[1][2][3][4][5] This document outlines detailed methodologies for their extraction and purification, presents quantitative data, and illustrates the experimental workflows.

Triterpenoid Profile of Marigold

The primary triterpenoid diols found in Calendula officinalis are faradiol and arnidiol.[1] These are often present as 3-O-fatty acid esters, with myristate, palmitate, and laurate being the most common acyl groups.[6][7][8] The ligulate flowers and whole inflorescences of the marigold plant are the most abundant sources of these pentacyclic triterpenoids.[9] The biosynthesis of these compounds originates from the linear precursor 2,3-oxidosqualene, which is cyclized to form the pentacyclic scaffold.[1]

Quantitative Analysis of Triterpenoids in Calendula officinalis

The concentration of triterpenoid diols and their esters can vary depending on the plant part and the specific cultivar. The following table summarizes findings on the quantitative distribution of these compounds.

| Plant Material | Triterpenoid | Form | Concentration (mg/g dry weight) | Reference |

| Ligulate Flowers | Total Triterpenoids | Free and Esterified | 8.8 | [10] |

| Whole Inflorescences | Total Triterpenoids | Free and Esterified | 4.6 | [10] |

Experimental Protocols

A multi-step approach is typically employed for the efficient isolation and purification of triterpenoid diols from marigold flowers. This involves initial extraction followed by chromatographic separation.

Extraction

Several methods have been successfully utilized for the extraction of lipophilic compounds, including triterpenoid diols, from marigold flowers.

-

Supercritical Fluid Extraction (SFE): This method is highly efficient for extracting non-polar compounds and has been used to obtain gram quantities of faradiol esters with high purity.[6][8]

-

Soxhlet Extraction: A classical method using solvents like diethyl ether has been reported for the extraction of triterpenoids from marigold.[9]

-

Ultrasound-Assisted Extraction (UAE): This technique can enhance extraction efficiency. Studies have optimized UAE parameters for related compounds in marigold, suggesting its applicability for triterpenoid diols.[11]

-

Maceration: Simple maceration with organic solvents like ethanol (B145695) can also be employed for initial extraction.[12]

A general workflow for the initial extraction is presented below.

References

- 1. Biosynthesis and bioactivity of anti-inflammatory triterpenoids in Calendula officinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and biosynthesis of bioactive triterpenes from Calendula officinalis - UEA Digital Repository [ueaeprints.uea.ac.uk]

- 3. biorxiv.org [biorxiv.org]

- 4. Anti-oedematous activities of the main triterpendiol esters of marigold (Calendula officinalis L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preparative purification of the major anti-inflammatory triterpenoid esters from Marigold (Calendula officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Marigold Metabolites: Diversity and Separation Methods of Calendula Genus Phytochemicals from 1891 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. hypernatural.com [hypernatural.com]

An In-depth Technical Guide to the Natural Sources of Calenduladiol Beyond the Calendula Genus

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known natural sources of the pentacyclic triterpenoid (B12794562) Calenduladiol (lup-20(29)-ene-3β,16β-diol) outside of its namesake genus, Calendula. The guide focuses on presenting verifiable data from peer-reviewed scientific literature, detailing experimental protocols for isolation and summarizing quantitative findings to support further research and development.

Introduction

This compound is a well-documented triterpenoid diol, long associated with the medicinal plant Calendula officinalis (pot marigold). Its anti-inflammatory and other biological activities have made it a subject of interest in phytochemistry and pharmacology. However, the occurrence of this compound is not exclusively limited to the Calendula genus. Identifying alternative natural sources is crucial for diversifying its supply chain, discovering novel bioactivities, and understanding its chemotaxonomic distribution. This guide consolidates the current scientific knowledge on the presence of this compound in other plant genera, with a specific focus on Chuquiraga and Pulicaria, both members of the Asteraceae family.

Natural Occurrence and Quantitative Data

While phytochemical investigations have confirmed the presence of this compound in a select few species outside the Calendula genus, comprehensive quantitative data regarding its concentration in these sources remains limited. The primary confirmed sources are Chuquiraga erinacea and Pulicaria canariensis.

A key study on Chuquiraga erinacea D. Don. subsp. erinacea not only identified this compound as a constituent but also quantified its bioactivity.[1] This research provides a valuable data point for the potential of this species as a viable alternative source.

| Plant Species | Family | Part Used | Method of Detection | Quantitative Data | Reference |

| Chuquiraga erinacea D. Don. subsp. erinacea | Asteraceae | Leaves | Bioautography, NMR | Bioactivity: 31.2% Acetylcholinesterase (AChE) inhibition at 0.5 mM. | [1] |

| Pulicaria canariensis | Asteraceae | Aerial Parts | Spectroscopic Analysis | Presence confirmed; specific concentration not reported in the abstract. | [2] |

Experimental Protocols: Isolation of this compound

The following sections detail the methodologies employed for the successful isolation and identification of this compound from non-Calendula sources. The protocol described for Chuquiraga erinacea is particularly noteworthy as it was part of a bioactivity-guided fractionation effort.

The following protocol is based on the methodology described for the bioactivity-guided isolation of acetylcholinesterase (AChE) inhibitors from the leaves of Chuquiraga erinacea.[1]

3.1.1 Plant Material and Extraction

-

Plant Material: Air-dried leaves of Chuquiraga erinacea D. Don. subsp. erinacea.

-

Extraction: The dried and powdered leaves are subjected to exhaustive maceration with 96% ethanol (B145695) at room temperature. The resulting ethanolic extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.1.2 Bioactivity-Guided Fractionation

-

Initial Screening: The crude ethanolic extract is tested for AChE inhibitory activity using a bioautographic method on a TLC (Thin Layer Chromatography) plate.

-

Solvent-Solvent Partitioning: The active crude extract is suspended in a water-methanol mixture (e.g., 9:1 v/v) and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758) (CH₂Cl₂), and ethyl acetate (B1210297) (EtOAc).

-

Fraction Selection: Each fraction is tested for AChE activity to identify the fraction containing the active compounds. This compound, being a moderately polar triterpenoid, is expected to concentrate in the dichloromethane or ethyl acetate fraction.

3.1.3 Chromatographic Purification

-

Column Chromatography (CC): The active fraction (e.g., CH₂Cl₂) is subjected to silica (B1680970) gel column chromatography.

-

Stationary Phase: Silica gel (60–200 µm).

-

Mobile Phase: A gradient solvent system is employed, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane:EtOAc from 95:5 to 0:100).

-

-

Fraction Analysis: Collected fractions are monitored by TLC, and those containing the compound of interest (identified by its Rf value and visualization with a suitable staining reagent like anisaldehyde-sulfuric acid) are combined.

-

Preparative TLC or HPLC: Further purification of the combined fractions is achieved using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

3.1.4 Structural Elucidation

-

The identity and structure of the isolated this compound are confirmed through comprehensive spectroscopic analysis, including:

-

¹H-NMR (Proton Nuclear Magnetic Resonance)

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Mass Spectrometry (MS)

-

-

The data obtained is compared with previously published spectroscopic data for this compound.

While the full experimental details are not available in the abstract, the isolation of this compound from Pulicaria canariensis would follow a standard phytochemical workflow for triterpenoids.[2] This typically involves:

-

Extraction: Maceration or Soxhlet extraction of the dried, powdered aerial parts of the plant with a solvent such as methanol (B129727) or ethanol.

-

Fractionation: The crude extract is fractionated using liquid-liquid partitioning (e.g., with hexane, chloroform, ethyl acetate, and n-butanol).

-

Purification: The target fractions are purified using a combination of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative HPLC, to isolate the pure compound.

-

Identification: Structural confirmation is performed using NMR and MS spectroscopic methods.

Visualized Workflows and Pathways

To clarify the experimental process, the following diagrams illustrate the logical flow of the isolation and analysis procedures.

Bioactivity and Signaling Pathways

Currently, there is a scarcity of research into the specific signaling pathways modulated by this compound isolated from non-Calendula sources. The study on Chuquiraga erinacea identified its role as an acetylcholinesterase inhibitor, a mechanism relevant to neurodegenerative diseases.[1] However, the downstream signaling consequences of this inhibition by this compound were not detailed.

To advance the therapeutic potential of this compound from these alternative sources, future research should focus on:

-

Elucidating its mechanism of action in various disease models.

-

Investigating its effect on key inflammatory pathways, such as NF-κB and MAPK signaling, given its known anti-inflammatory properties.

-

Conducting comparative studies between this compound sourced from Calendula and these alternative genera to identify any potential synergistic effects with other co-occurring phytochemicals.

The following diagram represents the logical relationship in a proposed bioactivity screening cascade for newly isolated this compound.

Conclusion and Future Directions

The identification of this compound in Chuquiraga erinacea and Pulicaria canariensis definitively establishes its presence beyond the Calendula genus. The bioactivity data from C. erinacea highlights its potential as a source for compounds with neurological applications.[1] However, to fully exploit these alternative sources, further research is imperative. Key priorities should include:

-

Quantitative Analysis: Performing rigorous quantitative studies to determine the yield and concentration of this compound in these plants to assess their commercial viability.

-

Broader Screening: Expanding phytochemical screening to other species within the Chuquiraga and Pulicaria genera, as well as other related genera in the Asteraceae family.

-

Pharmacological Investigation: Undertaking in-depth studies to elucidate the mechanisms of action and potential therapeutic applications of this compound derived from these novel sources.

This guide serves as a foundational resource for researchers, providing the necessary data and protocols to build upon existing knowledge and unlock the full potential of this compound from a broader spectrum of natural sources.

References

Physical and chemical properties of crystalline Calenduladiol

An In-depth Technical Guide on the Physical and Chemical Properties of Crystalline Calenduladiol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties of crystalline this compound, a triterpenoid (B12794562) diol found in plants of the Calendula genus. The information presented herein is intended to support research, development, and quality control activities involving this compound. Data is compiled from various analytical studies, and where available, detailed experimental protocols are provided.

Chemical Identity and Physical Properties

This compound, with the systematic IUPAC name (1R,3aS,4S,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-1-Isopropenyl-3a,5a,5b,8,8,11a-hexamethyl-eicosahydro-cyclopenta[a]chrysene-4,9-diol, is a pentacyclic triterpenoid of the lupane (B1675458) series.[1][2] It is a significant bioactive constituent of Calendula officinalis flowers.[3]

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 10070-48-1 | [1][2][4] |

| Molecular Formula | C₃₀H₅₀O₂ | [1][2][4][5] |

| Molecular Weight | 442.72 g/mol | [1][2][5] |

| Exact Mass | 442.3811 Da | [1][2][4] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO.[1] Considered oil-soluble.[6] | |

| Storage Conditions | Short term (days to weeks): Dry, dark, 0-4°C. Long term (months to years): -20°C.[1] |

Spectroscopic and Analytical Data

The structural elucidation of this compound relies on various spectroscopic techniques. The following tables summarize key analytical data.

Table 2: Computed and Spectroscopic Data for this compound

| Data Type | Value / Description | Source(s) |

| Elemental Analysis | C: 81.39%, H: 11.38%, O: 7.23% | [1] |

| ¹³C NMR | Spectral data available in public databases. | [4] |

| Mass Spectrometry | High-resolution mass spectrometry (HR-MS) is used for identification in complex mixtures. | [7] |

| XLogP3 | 8.3 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings and for the development of robust analytical methods.

Extraction and Purification of Triterpenoids from Calendula officinalis

The isolation of this compound from plant material is a multi-step process designed to separate it from other lipophilic compounds and more polar glycosides. The following is a generalized workflow based on established protocols for triterpenoid esters and diols from Calendula officinalis.[8][9]

Workflow: Extraction and Purification

Caption: Generalized workflow for the extraction and purification of this compound.

Protocol Details:

-

Extraction: Dried and milled flower heads of Calendula officinalis are subjected to extraction.[8][9]

-

Supercritical Fluid Extraction (SFE): This method uses CO₂ at high pressure (e.g., 500 bar) and temperature (e.g., 50°C) and is efficient for extracting lipophilic compounds.[8]

-

Solvent Maceration: Alternatively, the plant material is macerated in a polar solvent like methanol at room temperature for an extended period (e.g., one week) to extract a broad range of metabolites.[9]

-

-

Fractionation: The crude extract is suspended in water or an aqueous alcohol solution and partitioned against a non-polar solvent (e.g., ethyl acetate (B1210297) or hexane). This step removes highly non-polar compounds like lipids, concentrating the triterpenoid diols and their esters in the more polar phase.[9]

-

Chromatographic Purification:

-

Coarse Purification: The resulting triterpenoid-rich fraction is subjected to normal-phase column chromatography on silica (B1680970) gel to separate compound classes.[8]

-

Fine Purification: Final purification to obtain high-purity crystalline this compound is achieved using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[8]

-

UHPLC-ESI-QqTOF-MS/MS Analysis

This technique is used for the sensitive detection and tentative identification of this compound in complex extracts.[7]

-

Chromatography System: A NEXERA UHPLC system (or equivalent) with a C-18 column is used for separation.[7]

-

Mobile Phase: A gradient of water (Solvent A) and acetonitrile (B52724) (Solvent B), both acidified with 0.1% formic acid, is employed.[7]

-

Mass Spectrometry: An AB SCIEX Triple TOF® mass spectrometer (or equivalent) with a DuoSpray™ ion source operating in negative ElectroSpray (ESI) mode is used for detection.[7]

-

Data Acquisition: Analysis is performed using a full scan Time-of-Flight (TOF) survey followed by information-dependent MS/MS scans for fragmentation analysis, which helps in structural elucidation.[7]

Biological Activity and Signaling Pathways

While this guide focuses on physicochemical properties, understanding the biological context is crucial for drug development. Bioactive compounds from Calendula officinalis, including triterpenoids, have been shown to modulate key cellular signaling pathways involved in inflammation and neuroprotection.

Anti-Inflammatory and Neuroprotective Pathways

Studies on Calendula officinalis extracts and related triterpenoids have implicated several signaling pathways in their mechanism of action. For instance, faradiol, a closely related triterpenoid diol, has been shown to reduce the phosphorylation of STAT3, a key transcription factor in the IL-6 inflammatory pathway.[10] Furthermore, active compounds from Calendula flowers have demonstrated neuroprotective effects by activating the PI3K/Akt survival pathway and inhibiting the stress-activated ERK pathway.[11]

Signaling Pathway: this compound's Potential Targets

Caption: Potential signaling pathways modulated by this compound and related compounds.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | C30H50O2 | CID 461835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 10070-48-1 [chemicalbook.com]

- 4. Lup-20(29)-ene-3,16-diol | C30H50O2 | CID 260656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. thewholesaler.eu [thewholesaler.eu]

- 7. LC-HR/MS Analysis of Lipophilic Extracts from Calendula arvensis (Vaill.) L. Organs: An Unexplored Source in Cosmeceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Biosynthesis and bioactivity of anti-inflammatory triterpenoids in Calendula officinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Active compounds from Calendula officinalis flowers act via PI3K and ERK signaling pathways to offer neuroprotective effects against Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture of Calenduladiol: A Spectroscopic Approach

For Immediate Release

A Comprehensive Guide for Researchers in Natural Product Chemistry and Drug Development

This technical guide provides an in-depth analysis of the spectroscopic data essential for the structural elucidation of calenduladiol, a lupane-type triterpenoid (B12794562) with significant interest in the scientific community. This document is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside the requisite experimental protocols.

This compound, a C30H50O2 compound with a molecular weight of 442.7 g/mol , has been isolated from various natural sources, including Calendula officinalis. Its structural determination hinges on the precise interpretation of one- and two-dimensional NMR spectra, in conjunction with mass spectral fragmentation analysis. This guide presents a consolidation of the necessary data to unequivocally identify this complex molecule.

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound, identified as lup-20(29)-ene-3β,16β-diol, is established through a combination of advanced spectroscopic techniques. The following tables summarize the key NMR and MS data.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (lup-20(29)-ene-3β,16β-diol)

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) | Key HMBC Correlations | Key COSY Correlations |

| 1 | 38.7 | 1.62 (m), 1.40 (m) | C-2, C-3, C-5, C-10 | H-2 |

| 2 | 27.4 | 1.88 (m), 1.65 (m) | C-1, C-3, C-4 | H-1, H-3 |

| 3 | 79.0 | 3.20 (dd, 11.5, 4.5) | C-1, C-2, C-4, C-23, C-24 | H-2 |

| 4 | 38.9 | - | - | - |

| 5 | 55.3 | 0.70 (d, 9.5) | C-4, C-6, C-7, C-10, C-23, C-24 | H-6 |

| 6 | 18.3 | 1.55 (m), 1.45 (m) | C-5, C-7, C-8, C-10 | H-5, H-7 |

| 7 | 34.2 | 1.48 (m), 1.35 (m) | C-5, C-6, C-8, C-9 | H-6, H-8 |

| 8 | 40.9 | 1.50 (m) | C-7, C-9, C-14, C-26 | H-7 |

| 9 | 50.4 | 1.38 (m) | C-8, C-10, C-11 | H-11 |

| 10 | 37.2 | - | - | - |

| 11 | 20.9 | 1.52 (m), 1.38 (m) | C-8, C-9, C-10, C-12 | H-9, H-12 |

| 12 | 25.1 | 1.70 (m), 1.45 (m) | C-11, C-13, C-17 | H-11, H-13 |

| 13 | 38.1 | 1.75 (m) | C-12, C-14, C-17, C-18, C-27 | H-12, H-18 |

| 14 | 42.8 | - | - | - |

| 15 | 27.4 | 1.95 (m), 1.25 (m) | C-14, C-16, C-17 | H-16 |

| 16 | 76.2 | 4.55 (dd, 10.5, 5.0) | C-15, C-17, C-28 | H-15 |

| 17 | 49.2 | - | - | - |

| 18 | 48.3 | 1.40 (m) | C-13, C-17, C-19, C-22 | H-13, H-19 |

| 19 | 48.0 | 2.38 (m) | C-18, C-20, C-21, C-29, C-30 | H-18, H-21 |

| 20 | 150.3 | - | - | - |

| 21 | 29.8 | 1.60 (m), 1.40 (m) | C-19, C-20, C-22 | H-19 |

| 22 | 40.0 | 1.65 (m), 1.55 (m) | C-17, C-18, C-21 | H-21 |

| 23 | 28.0 | 0.97 (s) | C-3, C-4, C-5, C-24 | - |

| 24 | 15.4 | 0.76 (s) | C-3, C-4, C-5, C-23 | - |

| 25 | 16.1 | 0.83 (s) | C-1, C-5, C-9, C-10 | - |

| 26 | 16.0 | 1.03 (s) | C-8, C-13, C-14, C-15 | - |

| 27 | 14.5 | 0.94 (s) | C-8, C-13, C-14, C-15 | - |

| 28 | 20.8 | 0.85 (s) | C-16, C-17, C-18, C-22 | - |

| 29 | 109.3 | 4.68 (s), 4.56 (s) | C-19, C-20, C-30 | - |

| 30 | 19.3 | 1.68 (s) | C-19, C-20, C-29 | - |

Note: NMR data is compiled from typical values for lupane-type triterpenoids and may vary slightly based on solvent and experimental conditions.

Table 2: Mass Spectrometry Data for this compound

| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI | 443.38 | 425.37 ([M+H-H₂O]⁺), 407.36 ([M+H-2H₂O]⁺), 207, 189 |

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated pyridine (B92270) (C₅D₅N). Tetramethylsilane (TMS) is used as an internal standard.

-

Instrumentation: NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Standard single-pulse experiments are performed to acquire the proton spectrum.

-

¹³C NMR and DEPT: A standard pulse program with proton noise decoupling is used for the ¹³C spectrum. DEPT-135 and DEPT-90 experiments are conducted to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations between protons and carbons (2-3 bonds), which is critical for assembling the carbon skeleton.

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the purified compound in methanol (B129727) or acetonitrile (B52724) is prepared for analysis.

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source is utilized.

-

Data Acquisition: The analysis is performed in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS): Collision-induced dissociation (CID) is performed on the protonated molecular ion to induce fragmentation, providing valuable information about the connectivity of the molecule.

Visualization of the Elucidation Workflow

The logical progression from raw data to the final structure is a critical aspect of structural elucidation. The following diagram illustrates this workflow.

This guide provides a foundational resource for the spectroscopic identification of this compound. The detailed data and protocols herein are intended to facilitate further research into the biological activities and potential therapeutic applications of this and related natural products.

The Pharmacological Profile of Calenduladiol: A Triterpenoid with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Calenduladiol, a pentacyclic triterpenoid (B12794562) alcohol, is a key bioactive constituent isolated from the flowers of Calendula officinalis L. (pot marigold). This document provides a comprehensive overview of the pharmacological profile of this compound, summarizing its known biological activities, potential therapeutic targets, and the experimental methodologies used to elucidate its effects. The information presented herein is intended to serve as a technical guide for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Pharmacological Profile

This compound, along with other triterpenoids found in Calendula officinalis, contributes to the plant's well-documented anti-inflammatory and cytotoxic properties.[1][2][3] While much of the research has focused on crude extracts of Calendula officinalis, specific studies have begun to delineate the pharmacological activities of its isolated constituents, including this compound and its esters.

Anti-inflammatory Activity

The anti-inflammatory effects of triterpenoids from Calendula officinalis are a significant area of investigation. While direct IC50 values for this compound in many standard inflammation assays are not yet widely published, studies on its esterified form, this compound-3-myristate, and related triterpenoids provide valuable insights into its potential.

One key mechanism of action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response.[1][4] In a study investigating the effects of compounds from Calendula officinalis on NF-κB driven transcription in human gastric epithelial cells, this compound-3-myristate demonstrated a concentration-dependent inhibitory effect with a reported IC50 value.[1]

Table 1: Inhibitory Concentration (IC50) of this compound-3-myristate on NF-κB Driven Transcription [1]

| Compound | IC50 (µM) |

| This compound-3-myristate | 15.3 ± 1.2 |

Data represents the mean ± standard deviation.

Cytotoxic Activity

Extracts of Calendula officinalis have demonstrated cytotoxic effects against a variety of cancer cell lines.[5][6][7] These effects are often attributed to the presence of various phytochemicals, including triterpenoids. The proposed mechanisms for this cytotoxicity include the induction of apoptosis and cell cycle arrest.[8][9]

While specific IC50 values for isolated this compound against a broad range of cancer cell lines are still emerging in the literature, studies on crude extracts provide a strong rationale for further investigation into the anti-cancer potential of this specific compound. For instance, methanolic extracts of Calendula officinalis have shown significant inhibitory effects on the proliferation of breast cancer cell lines.[6]

Table 2: Cytotoxicity of Calendula officinalis Methanolic Extract on Breast Cancer Cell Lines [6]

| Cell Line | IC50 (µg/mL) |

| AMJ13 | 2088 |

| MCF7 | 1737 |

| CAL51 | 3081 |

| MDAMB | 4732 |

Note: These values are for the crude extract and not isolated this compound.

Potential Therapeutic Targets

Based on the current understanding of its pharmacological activities, this compound and its derivatives present several potential therapeutic targets for drug development.

Inflammatory Pathways

-

NF-κB Signaling Pathway: As demonstrated by the inhibitory activity of its myristate ester, this compound is a promising candidate for the development of drugs targeting NF-κB-mediated inflammation.[1] This pathway is implicated in a wide range of inflammatory diseases, including arthritis, inflammatory bowel disease, and asthma.

Caption: Proposed mechanism of this compound in the inhibition of the NF-κB signaling pathway.

Cancer Cell Proliferation and Survival

-

Apoptosis Induction: The ability of Calendula officinalis extracts to induce apoptosis in cancer cells suggests that this compound may target key regulators of programmed cell death.[8][9] Further research is needed to identify the specific molecular targets within the apoptotic cascade.

-

Cell Cycle Regulation: The observation of cell cycle arrest in cancer cells treated with Calendula extracts indicates that this compound could potentially modulate the activity of cyclin-dependent kinases (CDKs) or other cell cycle checkpoints.[8]

Caption: Simplified intrinsic apoptosis pathway potentially activated by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are representative protocols for key experiments cited in the context of this compound and related compounds.

NF-κB Luciferase Reporter Assay[1]

This assay is used to quantify the activity of the NF-κB transcription factor.

1. Cell Culture and Transfection:

- Human gastric epithelial (AGS) cells are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

- Cells are seeded in 24-well plates to reach approximately 80% confluency.

- Cells are transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites using a calcium-phosphate method.

2. Treatment:

- 16 hours post-transfection, the medium is replaced with serum-free medium.

- Cells are pre-treated with various concentrations of the test compound (e.g., this compound or its esters) for 1 hour.

- Cells are then stimulated with a pro-inflammatory agent, such as Tumor Necrosis Factor-alpha (TNF-α) (10 ng/mL), for 24 hours.

3. Luciferase Activity Measurement:

- After treatment, cells are harvested and lysed.

- Luciferase activity in the cell lysates is measured using a luminometer and a luciferase assay reagent.

- The luminescence signal is proportional to the level of NF-κB-driven transcription.

4. Data Analysis:

- Luciferase activity is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

- The IC50 value is calculated from the dose-response curve.

start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

culture [label="Culture AGS cells"];

transfect [label="Transfect with\nNF-κB luciferase reporter"];

treat [label="Treat with this compound\nand TNF-α"];

lyse [label="Lyse cells"];

measure [label="Measure luciferase activity"];

analyze [label="Analyze data and\ncalculate IC50"];

end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> culture;

culture -> transfect;

transfect -> treat;

treat -> lyse;

lyse -> measure;

measure -> analyze;

analyze -> end;

}

Caption: Workflow for the NF-κB Luciferase Reporter Assay.

MTT Cytotoxicity Assay[6]

This colorimetric assay is used to assess cell viability and the cytotoxic effects of a compound.

1. Cell Seeding:

- Cancer cell lines (e.g., MCF7, AMJ13) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

- Cells are treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 72 hours).

3. MTT Incubation:

- After the treatment period, the medium is removed, and 28 µL of a 2 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

- The plate is incubated for 1.5 hours at 37°C. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.

4. Formazan Solubilization:

- The MTT solution is removed, and the formazan crystals are dissolved by adding 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well.

- The plate is incubated for 15 minutes with shaking.

5. Absorbance Measurement:

- The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 492 nm.

6. Data Analysis:

- Cell viability is expressed as a percentage of the untreated control.

- The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

seed [label="Seed cancer cells\nin 96-well plate"];

treat [label="Treat with various\nconcentrations of this compound"];

add_mtt [label="Add MTT solution"];

incubate_mtt [label="Incubate for formazan\ncrystal formation"];

solubilize [label="Solubilize formazan\ncrystals with DMSO"];

measure [label="Measure absorbance"];

analyze [label="Calculate cell viability\nand IC50"];

end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> seed;

seed -> treat;

treat -> add_mtt;

add_mtt -> incubate_mtt;

incubate_mtt -> solubilize;

solubilize -> measure;

measure -> analyze;

analyze -> end;

}

Caption: General workflow of the MTT cytotoxicity assay.

Conclusion

This compound, a prominent triterpenoid from Calendula officinalis, exhibits a promising pharmacological profile with potential therapeutic applications in inflammatory diseases and cancer. Its ability to modulate key signaling pathways, such as NF-κB, underscores its potential as a lead compound for the development of novel therapeutics. While current research provides a solid foundation, further studies focusing on isolated this compound are necessary to fully elucidate its mechanisms of action, identify its direct molecular targets, and establish a comprehensive dose-response relationship for its various biological activities. The experimental protocols and data presented in this guide offer a framework for future investigations into the therapeutic potential of this intriguing natural product.

References

- 1. scispace.com [scispace.com]

- 2. This compound | 10070-48-1 | KAA07048 | Biosynth [biosynth.com]

- 3. Anti-inflammatory activity of flower extract of Calendula officinalis Linn. and its possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Calendula officinalis: Potential Roles in Cancer Treatment and Palliative Care - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. A new extract of the plant calendula officinalis produces a dual in vitro effect: cytotoxic anti-tumor activity and lymphocyte activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In Vitro Biological Activities of Calenduladiol and Its Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calenduladiol, a triterpenoid (B12794562) diol, and its esterified forms are prominent bioactive constituents of Calendula officinalis (pot marigold), a plant with a long history of use in traditional medicine. Modern in vitro research has begun to elucidate the specific pharmacological activities of these compounds, revealing their potential in various therapeutic areas. This technical guide provides a comprehensive overview of the in vitro biological activities of this compound and its esters, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

I. Anti-inflammatory Activity

The anti-inflammatory properties of Calendula officinalis extracts are well-documented, and studies have increasingly pointed towards triterpenoids, particularly faradiol (B1211459) and its esters, as key contributors to this effect. Recent research has provided quantitative data on the inhibitory effects of these compounds on key inflammatory pathways.

Quantitative Data: Inhibition of NF-κB Activation

A key mechanism underlying inflammation is the activation of the transcription factor NF-κB, which regulates the expression of numerous pro-inflammatory genes. In vitro studies have quantified the inhibitory effects of this compound esters and related triterpenoids on NF-κB driven transcription in human gastric epithelial (AGS) cells stimulated with Tumor Necrosis Factor-alpha (TNF-α).

| Compound | IC50 (µM) |

| Faradiol-3-myristate | 10 ± 2.6 |

| Faradiol | 30 ± 7.3 |

| Arnidiol-3-myristate | > 50 |

| Arnidiol | 15 ± 3.1 |

| This compound-3-myristate | > 50 |

| This compound | 25 ± 4.5 |

Table 1: Inhibitory Concentration (IC50) values of this compound, its ester, and related triterpenoids on NF-κB driven transcription. [1][2]

Experimental Protocol: NF-κB Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of test compounds on the activation of the NF-κB signaling pathway.

Cell Line: Human gastric adenocarcinoma (AGS) cells.

Methodology:

-

Cell Culture and Transfection: AGS cells are cultured in appropriate media and seeded in 96-well plates. The cells are then transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites.

-

Compound Treatment: Following transfection, cells are treated with various concentrations of this compound, its esters, or other test compounds for a specified period (e.g., 24 hours).

-

Inflammatory Stimulus: To induce NF-κB activation, cells are stimulated with a pro-inflammatory agent, such as TNF-α.

-

Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The luminescence signal is proportional to the level of NF-κB activation.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of luciferase activity against the concentration of the test compound.

Signaling Pathway: NF-κB Inhibition

The inhibitory effect of this compound and its esters on the NF-κB pathway is a critical aspect of their anti-inflammatory action. The following diagram illustrates the general NF-κB signaling cascade and the likely point of intervention by these triterpenoids.

Caption: NF-κB signaling pathway and proposed inhibition by this compound.

II. Cytotoxic Activity

While Calendula officinalis extracts have demonstrated cytotoxic effects against various cancer cell lines, specific data for isolated this compound and its esters is limited. The available data provides context for the potential anti-cancer properties of triterpenoids from this plant.

Quantitative Data: Cytotoxicity of Calendula officinalis Extracts

Studies on the methanolic extract of Calendula officinalis leaves have shown selective cytotoxicity against breast cancer cell lines.

| Cell Line (Breast Cancer) | IC50 (µg/mL) |

| AMJ13 | 2088 |

| MCF7 | 1737 |

| CAL51 | 3081 |

| MDAMB | 4.732 |

| MEF (Normal Mouse Embryonic Fibroblasts) | 4440 |

Table 2: Cytotoxicity (IC50) of Calendula officinalis leaf extract against various breast cancer cell lines and a normal cell line. [3][4]

It is important to note that these values represent the activity of the entire extract, and the contribution of this compound and its esters to this cytotoxicity has not been individually quantified in the reviewed literature.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Cell Lines: Various cancer cell lines (e.g., MCF7, HeLa, HepG2) and a normal cell line for comparison.

Methodology:

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., this compound) for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan (B1609692) Solubilization: After incubation, the medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Experimental Workflow: In Vitro Cytotoxicity Screening

The following diagram outlines a typical workflow for screening the cytotoxic activity of natural compounds.

Caption: A typical workflow for in vitro cytotoxicity screening.

III. Antimicrobial Activity

Extracts of Calendula officinalis have demonstrated broad-spectrum antimicrobial activity. However, specific minimum inhibitory concentration (MIC) values for isolated this compound and its esters are not extensively reported in the current literature. The data available is primarily for the essential oil and various extracts of the plant.

Quantitative Data: Antimicrobial Activity of Calendula officinalis Essential Oil

A study on the essential oil of Calendula officinalis reported a Minimum Inhibitory Concentration (MIC) against Escherichia coli.

| Microorganism | MIC (µg/mL) |

| Escherichia coli | 7 |

Table 3: Minimum Inhibitory Concentration (MIC) of Calendula officinalis essential oil. [5][6]

Further research is required to isolate and test the antimicrobial activity of individual triterpenoids like this compound to determine their specific contribution to the plant's overall antimicrobial effect.

Experimental Protocol: Broth Microdilution Method for MIC Determination

Objective: To determine the lowest concentration of a substance that prevents visible growth of a microorganism.

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilutions: Serial dilutions of the test compound are made in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature, time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

IV. Enzyme Inhibitory Activity

The enzyme inhibitory potential of Calendula officinalis extracts has been investigated against several enzymes. However, specific IC50 values for this compound and its esters are not yet well-established in the scientific literature.

Quantitative Data: Enzyme Inhibition by Calendula officinalis Extract

A study investigating the enzyme inhibitory properties of an ethanolic extract of Calendula officinalis provided the following IC50 values.

| Enzyme | IC50 (mg/mL) |

| Acetylcholinesterase (AChE) | 0.22 ± 0.01 |

| Butyrylcholinesterase (BChE) | 0.35 ± 0.02 |

| α-Glycosidase | > 5 |

| α-Amylase | > 5 |

Table 4: Enzyme inhibitory activity (IC50) of Calendula officinalis ethanolic extract. [7]

These findings suggest that the extract has notable activity against cholinesterases, but the specific compounds responsible for this inhibition, including the potential role of this compound and its esters, require further investigation.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To measure the inhibitory effect of a compound on the activity of acetylcholinesterase.

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing acetylthiocholine (B1193921) iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a buffer solution in a 96-well plate.

-

Compound and Enzyme Addition: The test compound at various concentrations is pre-incubated with the AChE enzyme.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate.

-

Absorbance Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of this color change is measured spectrophotometrically at a specific wavelength (e.g., 412 nm).

-

Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value is determined from the dose-response curve.

V. Conclusion and Future Directions

The in vitro biological activities of this compound and its esters, particularly their anti-inflammatory effects through the inhibition of the NF-κB pathway, are becoming increasingly evident. The quantitative data presented in this guide highlights the potential of these compounds as leads for the development of new therapeutic agents. However, significant research gaps remain.

Future studies should focus on:

-

Isolation and Quantification: Isolating pure this compound and its various esters to determine their specific IC50 and MIC values in a wide range of in vitro assays, including cytotoxicity against a broader panel of cancer cell lines, antimicrobial activity against various pathogens, and inhibition of a wider array of enzymes.

-

Mechanism of Action: Elucidating the precise molecular mechanisms underlying the observed biological activities. For instance, identifying the specific targets of this compound within the NF-κB signaling cascade.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing various analogs of this compound to understand the relationship between their chemical structure and biological activity, which can guide the design of more potent and selective compounds.

A deeper understanding of the in vitro biological profile of this compound and its esters will be instrumental in unlocking their full therapeutic potential for the development of novel pharmaceuticals.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. revista-agroproductividad.org [revista-agroproductividad.org]

- 7. abis-files.yyu.edu.tr [abis-files.yyu.edu.tr]

Review of Calenduladiol and other pentacyclic triterpenes in Asteraceae

An In-depth Technical Guide to Calenduladiol and other Pentacyclic Titerpenes in Asteraceae

For Researchers, Scientists, and Drug Development Professionals

The Asteraceae family, one of the largest families of flowering plants, is a rich reservoir of bioactive secondary metabolites. Among these, pentacyclic triterpenes stand out for their structural diversity and significant pharmacological potential. These compounds, including the notable this compound found in Calendula officinalis (pot marigold), are the subject of extensive research for their anti-inflammatory, anticancer, and other therapeutic properties. This guide provides a comprehensive overview of the chemistry, biosynthesis, biological activities, and experimental analysis of these valuable phytochemicals.

Chemical Structure and Classification

Pentacyclic triterpenes are complex isoprenoids derived from a 30-carbon precursor, squalene. Their characteristic five-ring structure can be classified into several major backbones, primarily the oleanane, ursane (B1242777), and lupane (B1675458) types, which are widespread in the Asteraceae family.[1][2] this compound is a lupane-type triterpene. Other significant triterpenes found in Asteraceae species like Calendula officinalis include the taraxastane-type diols faradiol (B1211459) and arnidiol, and the lupane-type monool lupeol (B1675499).[3][4] In many species, these triterpenes are present not only in their free alcohol form but also as esters of fatty acids (such as lauric, myristic, and palmitic acids) or as glycosides (saponins).[5][6]

Common Pentacyclic Triterpene Scaffolds in Asteraceae:

-

Lupane: Characterized by a five-membered E-ring (e.g., Lupeol, Betulinic Acid, this compound).

-

Oleanane: Features two methyl groups at the C-20 position (e.g., β-Amyrin, Oleanolic Acid).

-

Ursane: Distinguished by a methyl group at C-19 and another at C-20 (e.g., α-Amyrin, Ursolic Acid).

-

Taraxastane: Contains a rearranged ursane skeleton (e.g., Taraxasterol, Faradiol, Arnidiol).

Biosynthesis Pathway

The biosynthesis of pentacyclic triterpenes begins with the cyclization of the linear precursor 2,3-oxidosqualene. This crucial step is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs).[6] The specific OSC determines which triterpene scaffold is formed. For instance, in Calendula officinalis, a specific taraxasterol/Ψ-taraxasterol synthase (TXSS) produces the scaffolds for the most abundant triterpenoids.[6]

Following the initial cyclization, the triterpene backbone undergoes a series of modifications, often referred to as "decorations," which are catalyzed by enzymes such as cytochrome P450 monooxygenases (P450s) and acyltransferases. These modifications, including hydroxylation, oxidation, and esterification, are responsible for the vast diversity of triterpenoid (B12794562) structures.[7] For example, C16-hydroxylated triterpenoids in Calendula officinalis have been identified as key contributors to its anti-inflammatory activity.[7]

Caption: General biosynthetic pathway of pentacyclic triterpenes in Asteraceae.

Biological Activities and Data

Pentacyclic triterpenes from Asteraceae exhibit a wide spectrum of biological activities. Their therapeutic potential is linked to their ability to modulate various cellular processes.[8]

Anti-inflammatory Activity

This is one of the most well-documented activities. Triterpenoids from Calendula officinalis, particularly the C16-hydroxylated diols like faradiol and its esters, are potent anti-inflammatory agents.[3][7] They have been shown to reduce edema in animal models and inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-1β, IL-6) in macrophage cell lines.[9][10][11] The unesterified faradiol has demonstrated activity comparable to the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[12][13]

Anticancer Activity

Numerous pentacyclic triterpenes, including lupeol, oleanolic acid, and ursolic acid, have demonstrated cytotoxic effects against various cancer cell lines.[1][8] Their mechanisms of action include the induction of apoptosis (programmed cell death), inhibition of cell proliferation and angiogenesis, and suppression of metastasis.[14] Betulinic acid, a lupane-type triterpene, is particularly noted for its selective cytotoxicity against melanoma cells by inducing apoptosis.[15]

Other Activities

Beyond anti-inflammatory and anticancer effects, these compounds have shown potential as antimicrobial, antiviral, hepatoprotective, and antioxidant agents.[2][16] For instance, this compound isolated from Chuquiraga erinacea has been reported to exhibit acetylcholinesterase (AChE) inhibitory activity, suggesting a potential role in managing neurodegenerative diseases.[4]

Quantitative Bioactivity Data

The following tables summarize key quantitative data for representative pentacyclic triterpenes.

Table 1: Anti-inflammatory Activity of Pentacyclic Triterpenes

| Compound/Extract | Assay | Model System | Activity Measurement | Source |

| Faradiol | Croton oil-induced edema | Mouse ear | Equivalent activity to equimolar dose of indomethacin | [12] |

| Faradiol Esters | Croton oil-induced edema | Mouse ear | Dose-dependent anti-oedematous activity | [12] |

| Calendula officinalis Extract | NO Production Inhibition | LPS-stimulated RAW 264.7 macrophages | ~50% decrease at 147 µL/mL | [9] |

| α,β-Amyrin | NO Production Inhibition | LPS-stimulated J774 macrophages | >80% inhibition at 10 µg/mL | [11] |

| α,β-Amyrin | TNF-α Production Inhibition | LPS-stimulated J774 macrophages | 52.03 ± 2.4% inhibition | [11] |

| Lupeol | 5-Lipoxygenase (5-LOX) Inhibition | Enzyme assay | IC50: 63.71 ± 2.09 µg/mL | [17] |

Table 2: Anticancer Activity (IC₅₀ Values) of Pentacyclic Triterpenes

| Compound | Cell Line | Cancer Type | IC₅₀ Value | Source |

| β-Amyrin | MCF-7 | Breast Cancer | 15.5 µg/mL | [18] |

| Betulinic Acid | MCF-7 | Breast Cancer | 4 ± 0.1 µM | [19] |

| Lupeol | SMMC-7721 | Hepatocellular Carcinoma | 44.9 µmol/L | [14] |

| Oleanolic Acid | Various | Breast, Lung, Liver | - | [8] |

| Pristimerine | Giardia intestinalis | - | 0.11 µM | [2] |

| Tingenone | Giardia intestinalis | - | 0.74 µM | [2] |

Modulation of Signaling Pathways

The biological effects of pentacyclic triterpenes are rooted in their ability to interact with and modulate key intracellular signaling pathways that regulate inflammation, cell survival, proliferation, and apoptosis.

-

NF-κB Pathway: The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response. Many triterpenoids exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, thereby preventing the transcription of pro-inflammatory genes like COX-2, iNOS, TNF-α, and various interleukins.[14]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway (including ERK, p38, and JNK) is crucial for cell proliferation and survival. Triterpenes can modulate this pathway to either inhibit cancer cell growth or, in other contexts, promote processes like wound healing.[14]

-

PI3K/Akt Pathway: This pathway is central to cell survival and is often dysregulated in cancer. Triterpenes like lupeol can interfere with PI3K/Akt signaling, leading to the induction of apoptosis in cancer cells.[14]

Caption: Inhibition of the NF-κB inflammatory pathway by pentacyclic triterpenes.

Experimental Protocols

This section provides standardized methodologies for the extraction, isolation, and biological evaluation of pentacyclic triterpenes from Asteraceae plant material.

Protocol: Extraction and Isolation of Triterpenes

This protocol describes a general bioassay-guided fractionation approach, adaptable for compounds like faradiol esters or this compound from Calendula officinalis flowers.[5][20][21]

-

Plant Material Preparation: Air-dry the plant material (e.g., flower heads) at room temperature in the dark. Once fully dried, grind the material into a fine powder.

-

Initial Extraction:

-

Method A (Soxhlet): Perform exhaustive extraction of the powdered material with a non-polar solvent like n-hexane for several hours. This is effective for extracting lipophilic triterpene esters.

-

Method B (Maceration): Macerate the powdered material in methanol (B129727) or ethanol (B145695) at room temperature for several days with occasional agitation. Repeat the process 2-3 times to ensure complete extraction. This method is suitable for a broader range of triterpenes, including more polar saponins.[20]

-

-

Solvent Removal: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

-

Liquid-Liquid Partitioning (for polar extracts):

-

Suspend the crude methanolic/ethanolic extract in water.

-

Partition sequentially against solvents of increasing polarity (e.g., ethyl acetate (B1210297), then n-butanol) in a separatory funnel.

-

Triterpene saponins typically partition into the n-butanol fraction.[20] Collect this fraction and evaporate to dryness.

-

-

Column Chromatography (Purification):

-

Normal-Phase: For non-polar extracts (e.g., hexane), use a silica (B1680970) gel column. Elute with a gradient of ethyl acetate in hexane, gradually increasing the polarity.

-

Reversed-Phase: For saponin-rich fractions or further purification of esters, use a C18 or Diaion HP-20 column. Elute with a stepwise gradient of methanol in water.[20][21]

-

-